1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione
Description
1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione (CAS: 1268138-60-8) is a diketone derivative featuring a 4-fluorophenyl group and a piperidinyl moiety. Its molecular formula is C₁₃H₁₄FNO₂, with a molecular weight of 235.25 g/mol . The compound is synthesized via nucleophilic ring-opening reactions of isatin derivatives with piperidine in aqueous methanol, followed by neutralization and crystallization .
Properties
Molecular Formula |
C13H14FNO2 |
|---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-piperidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C13H14FNO2/c14-11-6-4-10(5-7-11)12(16)13(17)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2 |
InChI Key |
CVVAMTRFPONHBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Iodine-Mediated Aerobic Oxidation
A high-yielding route involves the reaction of 4-fluoroacetophenone with piperidine under iodine catalysis in 1,4-dioxane at 90°C under oxygen atmosphere. The process initiates with the formation of an iminium ion intermediate, detected via LC-ESI-MS at m/z 204, followed by oxidation to the α-ketoamide product.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Reactants | 4-Fluoroacetophenone, piperidine |
| Catalyst | Iodine (2.0 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 90°C |
| Atmosphere | O₂ (balloon) |
| Reaction Time | 16 hours |
| Yield | 92% |
Key intermediates include 2-morpholino-1-phenylethanone (m/z 206) and the α-ketoamide product (m/z 220). The oxygen atmosphere facilitates the oxidative cleavage of the C–N bond in the iminium ion, driving the reaction toward completion.
Transition Metal-Catalyzed Approaches
Copper(II)-Mediated Alkyne Addition
A copper(II) trifluoromethanesulfonate-catalyzed reaction between phenylacetylene and N-(benzoyloxy)piperidine in THF yields 1-phenyl-2-(piperidin-1-yl)ethane-1,2-dione (84% yield). The mechanism proceeds via Cu(II)-acetylide intermediates, with DBU acting as a base to deprotonate the alkyne.
Critical Steps
-
Intermediate Formation :
-
Product Isolation :
Comparative Analysis of Methods
Table 1. Synthetic Routes for 1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione
Mechanistic Considerations
Oxidative Pathway Dominance
The iodine-mediated method’s superiority in yield stems from its dual role in facilitating iminium ion formation (m/z 204) and subsequent oxidation. In contrast, copper-based methods require strict anhydrous conditions to prevent catalyst deactivation.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione can undergo various chemical reactions including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the ketone group to alcohol.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Research indicates that derivatives of piperidine compounds, including 1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione, exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .
-
Antiparasitic Activity :
- The compound has been evaluated for its effectiveness against Toxoplasma gondii, a parasite responsible for toxoplasmosis. Experimental findings suggest that certain derivatives can inhibit the invasion and motility of this parasite, indicating potential therapeutic uses in treating parasitic infections .
- Anticancer Properties :
Case Study 1: Antimicrobial Evaluation
In a study published in the journal Molecules, researchers synthesized various piperidine derivatives and tested their antimicrobial efficacy using the agar disc diffusion method. Among these derivatives, this compound demonstrated notable inhibition zones against E. coli and S. aureus, supporting its potential as an antimicrobial agent .
Case Study 2: Antiparasitic Activity
A study focused on the antiparasitic effects of piperidine derivatives showed that certain compounds significantly reduced the viability of Toxoplasma gondii tachyzoites in vitro. The results indicated that this compound could be further investigated as a treatment option for toxoplasmosis .
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione involves interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can enhance binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the aromatic ring or the heterocyclic amine, leading to variations in physicochemical properties and applications. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., F, Cl, Br) increase melting points due to stronger intermolecular forces (e.g., compound 3o in melts at 209°C). Amino groups (e.g., in 3a) lower yields (45%) compared to non-polar substituents, likely due to side reactions .
- Heterocyclic Amine Influence :
Biological Activity
1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione, also known by its CAS number 1268138-60-8, is an organic compound with significant potential in medicinal chemistry. Its structure features a fluorophenyl group and a piperidine moiety, which are known to influence biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H14FNO2
- Molecular Weight : 235.25 g/mol
- CAS Number : 1268138-60-8
Research indicates that compounds with similar structures often exhibit activity as enzyme inhibitors, particularly in the context of tyrosinase inhibition. Tyrosinase is a key enzyme in melanin biosynthesis and is implicated in various dermatological conditions. Inhibiting this enzyme can lead to significant therapeutic effects, especially in treating hyperpigmentation disorders.
Tyrosinase Inhibition
A study evaluated the inhibitory effects of related compounds on Agaricus bisporus tyrosinase (AbTYR). The results demonstrated that derivatives of this compound exhibited competitive inhibition with varying degrees of potency. For instance, one derivative showed an IC50 value of 0.18 μM, significantly outperforming standard inhibitors like kojic acid (IC50 = 17.76 μM) .
| Compound | IC50 (μM) | Type of Inhibition |
|---|---|---|
| This compound derivative | 0.18 | Competitive |
| Kojic Acid | 17.76 | Competitive |
Cytotoxicity Studies
In vitro studies on B16F10 melanoma cells indicated that certain derivatives did not exhibit cytotoxic effects while effectively inhibiting melanin production. This suggests a favorable safety profile for potential cosmetic applications .
Case Study 1: Antimelanogenic Effects
A specific derivative of this compound was tested for its antimelanogenic properties. The compound was found to significantly reduce melanin synthesis in B16F10 cells without inducing cytotoxicity. This highlights its potential utility in skin-whitening formulations .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of fluorinated piperidine derivatives revealed that modifications to the phenyl ring can enhance tyrosinase inhibition. For example, introducing electron-withdrawing groups increased binding affinity to the enzyme's active site, thereby improving inhibitory potency .
Q & A
Q. What are the common synthetic routes for preparing 1-(4-fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione?
The compound is typically synthesized via α-diketone formation using oxidation or condensation reactions. For example, α-diketones can be generated by reacting substituted amines with glyoxal derivatives under reflux conditions in methanol or ethanol. Propionaldehyde and ammonia in methanol have been used as reagents to form imidazole derivatives from α-diketone precursors . Key parameters include solvent polarity, temperature control (e.g., reflux at ~70°C), and stoichiometric ratios of reactants.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming molecular structure, particularly the presence of fluorophenyl (δ ~7.2–7.8 ppm for aromatic protons) and piperidinyl (δ ~1.5–3.5 ppm for aliphatic protons) groups .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking, hydrogen bonding). For example, studies report a mean C–C bond length of 1.396 Å and dihedral angles between aromatic rings of 8.5–64.6°, indicating conformational flexibility .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 334.34 for C₂₀H₁₅FN₂O₂) .
Q. What are the recommended handling and storage conditions for this compound?
- Storage : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent moisture absorption or oxidation .
- Solubility : Soluble in DMSO (≥1.48 mg/mL), ethanol (<2.42 mg/mL), and water (<2.39 mg/mL) .
- Safety : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation or direct skin contact .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound in multi-step reactions?
Yield optimization involves:
- Catalyst Screening : Transition-metal catalysts (e.g., iron) improve efficiency in indole-acylation reactions .
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and minimize side products.
- Purification Techniques : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures enhances purity . Reported yields range from 57% to 83% depending on substituent electronic effects .
Q. How can contradictions in crystallographic data (e.g., hydrogen bonding vs. π-π interactions) be resolved?
Contradictions arise from dynamic packing effects or twin refinement challenges. Strategies include:
- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.83 Å) to improve data-to-parameter ratios (>12:1) .
- Software Tools : SHELXL for refinement (R factor <0.05) and SIR97 for phase determination .
- Validation Metrics : Analyze residual electron density maps and Flack parameters to distinguish racemic twins .
Table 1 : Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | Pca2₁ (orthorhombic) |
| Unit cell dimensions | a = 12.095 Å, b = 7.410 Å, c = 35.163 Å |
| π-π Interaction distance | 3.81–3.83 Å |
| Hydrogen bond length | N–H⋯N = 2.10–2.15 Å |
Q. What structure-activity relationships (SAR) guide its application in drug discovery (e.g., kinase or HIV inhibition)?
- Kinase Inhibition : The fluorophenyl group enhances hydrophobic binding to ATP pockets in kinases (e.g., p38 MAP kinase). Piperidinyl substituents improve metabolic stability .
- HIV-1 Attachment Inhibition : Substituents at the 7-position of azaindole cores (e.g., triazoles) increase potency by forming coplanar conformations with gp120. BMS-626529, a derivative, shows subnanomolar IC₅₀ values and low clearance in preclinical models .
Table 2 : Biological Activity Data
| Derivative | Target | IC₅₀/EC₅₀ |
|---|---|---|
| BMS-626529 | HIV-1 gp120 | 0.12 nM |
| Imidazole analogs | p38 MAP kinase | 10–100 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
